5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole

Catalog No.
S6895114
CAS No.
2839138-79-1
M.F
C6H9BrN2O
M. Wt
205.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole

CAS Number

2839138-79-1

Product Name

5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole

IUPAC Name

5-bromo-1-(methoxymethyl)-4-methylpyrazole

Molecular Formula

C6H9BrN2O

Molecular Weight

205.05 g/mol

InChI

InChI=1S/C6H9BrN2O/c1-5-3-8-9(4-10-2)6(5)7/h3H,4H2,1-2H3

InChI Key

JVJNMRSMUQBYHN-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1)COC)Br

Canonical SMILES

CC1=C(N(N=C1)COC)Br

5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by the presence of a bromine atom at the 5-position, a methoxymethyl group at the 1-position, and a methyl group at the 4-position of the pyrazole ring. Its molecular formula is C6H8BrN2OC_6H_8BrN_2O and its structure contributes to its unique chemical properties and potential biological activities. Pyrazoles are known for their diverse pharmacological properties, making them significant in medicinal chemistry.

The reactivity of 5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole can be explored through various chemical transformations typical for pyrazole derivatives. These may include:

  • Nucleophilic substitutions: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Oxidation reactions: The methoxymethyl group can potentially be oxidized to form corresponding aldehydes or acids.
  • Condensation reactions: The compound can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

These reactions highlight its versatility in synthetic organic chemistry.

Pyrazole derivatives, including 5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole, have been reported to exhibit a range of biological activities. These include:

  • Antimicrobial activity: Some pyrazole compounds show effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory properties: Certain derivatives have been studied for their potential to reduce inflammation.
  • Anticancer effects: Research indicates that pyrazoles can inhibit cancer cell proliferation through various mechanisms.

The specific biological activities of 5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole require further investigation to establish its therapeutic potential.

The synthesis of 5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole can be approached through several methods:

  • Condensation reactions: Combining appropriate hydrazines with suitable carbonyl compounds can yield pyrazole derivatives.
  • Bromination: The introduction of bromine at the 5-position can be achieved through electrophilic bromination of a precursor compound.
  • Methoxymethylation: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base.

These synthetic routes provide flexibility in obtaining this compound and its analogs.

5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole has potential applications in various fields:

  • Pharmaceuticals: Given its biological activity, it may serve as a lead compound for developing new drugs.
  • Agricultural chemistry: Pyrazole derivatives are often explored for their herbicidal and fungicidal properties.
  • Material science: Its unique structure could be utilized in synthesizing novel materials with specific properties.

Interaction studies involving 5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole focus on its binding affinity to biological targets, such as enzymes or receptors. These studies help elucidate the mechanism of action and potential side effects when used therapeutically.

Research into its interactions with proteins or nucleic acids could reveal insights into its pharmacodynamics and pharmacokinetics, crucial for drug development.

Several compounds share structural similarities with 5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-bromo-1-methyl-1H-pyrazoleBromine at position 5Lacks methoxymethyl group
4-bromo-3-nitro-1H-pyrazoleNitro group at position 3Exhibits different electronic properties
3,5-dimethyl-1H-pyrazoleTwo methyl groups at positions 3 and 5No halogen substituent
4-methoxy-3-bromo-1H-pyrazoleMethoxy group at position 4Different substituent arrangement

These compounds illustrate the diversity within the pyrazole class while highlighting the unique characteristics of 5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole. Each compound's specific substituents influence its reactivity and biological activity, making them suitable for different applications in research and industry.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

203.98983 g/mol

Monoisotopic Mass

203.98983 g/mol

Heavy Atom Count

10

Dates

Last modified: 04-15-2024

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